molecular formula C10H9NO B12908953 1-Methylcyclohepta[b]pyrrol-2(1H)-one CAS No. 3336-87-6

1-Methylcyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B12908953
CAS No.: 3336-87-6
M. Wt: 159.18 g/mol
InChI Key: UDVIANBLGNJHHX-UHFFFAOYSA-N
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Description

1-Methylcyclohepta[b]pyrrol-2(1H)-one is a seven-membered heterocyclic compound featuring a fused pyrrolone ring system with a methyl substituent at the 1-position. Its molecular formula is C₁₀H₁₃NO, with an average molecular mass of 163.22 g/mol. The compound’s structure combines the conformational flexibility of a cycloheptane ring with the electronic characteristics of a lactam, making it a subject of interest in medicinal chemistry and synthetic organic studies.

Properties

CAS No.

3336-87-6

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-methylcyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C10H9NO/c1-11-9-6-4-2-3-5-8(9)7-10(11)12/h2-7H,1H3

InChI Key

UDVIANBLGNJHHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=CC2=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of pyrrole aldehydes with organic acids, followed by cyclization. This method typically requires the use of a catalyst and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of 1-Methylcyclohepta[b]pyrrol-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have demonstrated that derivatives of 1-Methylcyclohepta[b]pyrrol-2(1H)-one exhibit significant anticancer properties. For instance, certain pyrrole-based chalcones synthesized from this compound have shown selective cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) . These compounds were evaluated using MTT assays, revealing their potential as effective anticancer agents compared to standard treatments like cisplatin.

Antifungal Properties
Research has identified specific derivatives of 1-Methylcyclohepta[b]pyrrol-2(1H)-one that possess potent antifungal activity against strains such as Candida krusei. In comparative studies, these compounds outperformed traditional antifungal agents like ketoconazole in terms of efficacy . Flow cytometry analyses indicated that these compounds induced significant cell death in fungal cells, suggesting a mechanism that warrants further investigation.

Antimicrobial Applications
The compound has also been explored for its antimicrobial properties. Novel pyrrole analogs derived from 1-Methylcyclohepta[b]pyrrol-2(1H)-one have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, addressing the urgent need for new treatments in the face of rising antibiotic resistance . These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating their effectiveness as potential antimycobacterial agents.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
AnticancerCertain derivatives showed selective cytotoxicity against A549 and HepG2 cell lines.
AntifungalCompounds exhibited higher antifungal activity than ketoconazole against Candida krusei.
AntimicrobialNovel analogs demonstrated significant activity against drug-resistant Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of 1-Methylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Average Mass (g/mol) Key Substituent/Feature Biological/Physical Properties Source
1-Phenylcyclohepta[b]pyrrol-2(1H)-one C₁₅H₁₁NO 221.259 Phenyl group at 1-position Higher lipophilicity; potential for π-π stacking
1-Benzylcycloheptimidazol-2(1H)-one C₁₅H₁₄N₂O 238.29 Benzyl group at 1-position Analgesic and anti-inflammatory activity
1-Phenylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one C₁₄H₁₅NO 213.28 Methano bridge, hexahydro structure Enhanced rigidity; diastereoselectivity >20:1
5-Hydroxy-3-(4-nitrophenyl)-1-benzylpyrrol-2(5H)-one C₂₂H₁₇N₂O₄ 373.38 Nitrophenyl and benzyl substituents Antiestrogenic activity; electron-withdrawing effects
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Cyclopentane ring, tert-butyl ester Lower ring strain; industrial intermediate use

Key Differences and Implications

  • Ring Size and Flexibility: Cyclohepta[b]pyrrolones (7-membered ring) exhibit greater conformational flexibility compared to cyclopenta[b]pyrrolones (5-membered ring), which are more rigid. This impacts their binding to biological targets and synthetic accessibility . The methano bridge in 1-phenylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one introduces stereochemical complexity, enabling high diastereoselectivity (>20:1) during synthesis .
  • Substituent Effects: Methyl vs. Electron-Withdrawing Groups: Nitrophenyl-substituted pyrrolones (e.g., compound 35 in ) demonstrate enhanced antiestrogenic activity due to electron-withdrawing effects, which stabilize charge-transfer interactions .
  • Synthetic Methods :

    • Alkylation of cyclohepta[b]pyrrolones typically yields 1- or 3-substituted derivatives. For example, benzylation produces 1-benzyl or 3-benzyl isomers, with the former showing superior pharmacological activity in some cases .
    • Irradiation-assisted synthesis (e.g., for 21 in ) enables efficient cyclization and purification via silica gel chromatography .

Biological Activity

1-Methylcyclohepta[b]pyrrol-2(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of 1-Methylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. The compound can be derived from pyrrole and cycloheptanone through a series of condensation and reduction reactions. Various synthetic routes have been explored to optimize yield and purity, including the use of catalysts and different solvent systems.

Anticancer Activity

Research indicates that derivatives of pyrrole, including 1-Methylcyclohepta[b]pyrrol-2(1H)-one, exhibit significant anticancer properties. For instance, a study reported that pyrrole-based compounds showed potent activity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through mitochondrial pathways and inhibition of tubulin polymerization .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
1-Methylcyclohepta[b]pyrrol-2(1H)-oneA549<0.5Induction of apoptosis
Pyrrole derivative XHepG20.08–0.41G2/M phase arrest, mitochondrial pathway
Pyrrole derivative YC6 (rat glioma)<500Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to anticancer effects, 1-Methylcyclohepta[b]pyrrol-2(1H)-one has shown promising antimicrobial activity. Studies have indicated that certain pyrrole derivatives possess significant antifungal properties against Candida species. For example, compounds structurally related to this class have been tested against Candida krusei, showing enhanced efficacy compared to standard antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of 1-Methylcyclohepta[b]pyrrol-2(1H)-one is influenced by its structural components. Modifications in the pyrrole ring or substituents on the cycloheptane moiety can significantly alter its pharmacological profile. For instance, the introduction of electron-withdrawing groups has been shown to enhance protein binding affinity and overall biological activity .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsImproved solubility
Aromatic ring substitutionsEnhanced selectivity for targets

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

  • Case Study 1 : A compound similar to 1-Methylcyclohepta[b]pyrrol-2(1H)-one was evaluated for its effects on human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Case Study 2 : In vivo studies indicated that specific derivatives exhibited anti-inflammatory effects in chronic pain models, suggesting potential applications in pain management .

Q & A

Q. What are the primary synthetic routes for 1-Methylcyclohepta[b]pyrrol-2(1H)-one, and how can reaction conditions be optimized for yield improvement?

The alkylation of cyclohepta[b]pyrrolone derivatives is a key method. For example, benzylation using benzyl halides under basic conditions produces 1-alkyl derivatives. Optimization involves controlling reaction time, temperature, and stoichiometry to minimize side products like 1,3-dibenzyl derivatives. Using anhydrous solvents (e.g., DMF) and inert atmospheres enhances reproducibility. Monitoring via TLC or HPLC ensures reaction progress .

Q. How is the structural integrity of 1-Methylcyclohepta[b]pyrrol-2(1H)-one confirmed post-synthesis?

Characterization employs:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm methylation.
  • UV-Vis Spectroscopy : Detects tautomeric forms (e.g., enol-keto tautomerism) in ethanol solutions, with absorption peaks at ~250–300 nm .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for verifying cis/trans isomerism in derivatives .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight 1-benzyl derivatives as potent analgesics and anti-inflammatory agents. In vivo models (e.g., rodent pain assays) show reduced edema and nociceptive responses. Activity correlates with alkyl chain length and electron-withdrawing groups on the benzyl moiety .

Advanced Research Questions

Q. How does tautomerism in 1-Methylcyclohepta[b]pyrrol-2(1H)-one affect its stability and reactivity?

The compound exists in equilibrium between enol and keto tautomers (Fig. 1 in ). The enol form dominates in polar protic solvents (e.g., ethanol), influencing reactivity in nucleophilic substitutions. Stabilizing the keto tautomer via hydrogen-bonding solvents (e.g., DMSO) enhances electrophilic attack at the pyrrolone carbonyl .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

Key SAR findings:

  • Alkylation Position : 1-Substitution (e.g., benzyl) improves analgesic activity vs. 3-substitution.
  • Electron-Deficient Groups : Nitro or trifluoromethyl groups on the benzyl ring enhance anti-inflammatory potency by 40–60%.
  • Steric Effects : Bulky substituents reduce activity, suggesting a compact binding pocket in target enzymes .

Q. What analytical challenges arise in quantifying 1-Methylcyclohepta[b]pyrrol-2(1H)-one in biological matrices?

Challenges include:

  • Matrix Interference : Plasma proteins and lipids require solid-phase extraction (SPE) for clean isolation.
  • Tautomer Interconversion : LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) accounts for dynamic equilibrium between tautomers during quantification .

Q. How do computational models predict the pharmacological mechanism of action?

Docking studies suggest interaction with:

  • Serine Palmitoyltransferase (SPT) : The pyrrolone ring forms hydrogen bonds with SPT’s catalytic lysine residue (K395), inhibiting sphingolipid biosynthesis (IC50_{50} = 27.3 nM) .
  • NMDA Receptors : Derivatives with sulfonyl groups modulate glutamate binding, reducing neuroinflammation in silico models .

Q. What scalability challenges exist in transitioning from lab-scale to industrial synthesis?

Key issues:

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization using ethanol/water mixtures.
  • Byproduct Management : Optimize stoichiometry to suppress dibenzylated byproducts, which require costly separation .

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